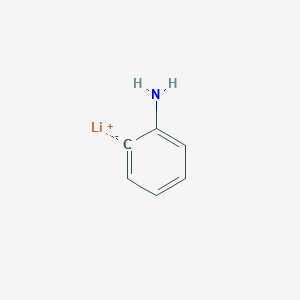

lithium;aniline

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

139360-63-7 |

|---|---|

Molecular Formula |

C6H6LiN |

Molecular Weight |

99.1 g/mol |

IUPAC Name |

lithium;aniline |

InChI |

InChI=1S/C6H6N.Li/c7-6-4-2-1-3-5-6;/h1-4H,7H2;/q-1;+1 |

InChI Key |

TWXUQXQPNKGEHQ-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C1=CC=C([C-]=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for Lithium Anilide Derivatives

Deprotonation-Based Routes

The most direct method for synthesizing lithium anilides is the deprotonation of the N-H bond of an aniline (B41778) derivative. This acid-base reaction is typically rapid and efficient, driven by the formation of a stable lithium amide and a non-reactive byproduct. The choice of the deprotonating agent is critical and is often dictated by the acidity of the aniline and the desired reactivity of the resulting anilide.

Utilizing Alkyllithium Reagents

Alkyllithium reagents, such as n-butyllithium (n-BuLi), are powerful bases commonly employed for the deprotonation of anilines. quora.comthieme-connect.com The reaction involves the abstraction of the acidic proton from the amine group by the alkyl carbanion, yielding the corresponding lithium anilide and a volatile alkane byproduct. This method is versatile and widely applicable to a range of aniline precursors.

For instance, the treatment of aniline with two equivalents of n-BuLi in tetrahydrofuran (B95107) (THF) at temperatures ranging from 0 °C to room temperature efficiently generates a dilithium (B8592608) anilide. thieme-connect.com This highly reactive species has been shown to be effective in the aminolysis of esters, even sterically hindered ones, to produce aromatic secondary amides in high yields. thieme-connect.com The use of a second equivalent of the alkyllithium reagent can lead to the formation of a dilithiated species, which exhibits enhanced reactivity. thieme-connect.com The reaction of N-substituted anilines, such as N-trimethylsilyl- or N-neopentyl-aniline, with n-butyllithium also proceeds smoothly to yield the corresponding lithium anilide adducts. rsc.org

| Aniline Derivative | Alkyllithium Reagent | Solvent | Conditions | Product | Yield (%) | Ref |

| Aniline | 2 equiv. n-BuLi | THF | 0 °C to RT, 1 h | Dilithium anilide | Not isolated | thieme-connect.com |

| N-trimethylsilylaniline | n-BuLi | Hexane | Not specified | Lithium N-trimethylsilylanilide | Not specified | rsc.org |

| N-neopentylaniline | n-BuLi | Hexane | Not specified | Lithium N-neopentylanilide | Not specified | rsc.org |

Lithium Hydride Mediated Deprotonation

Lithium hydride (LiH) serves as an alternative and effective reagent for the deprotonation of anilines. azom.comresearchgate.net This method is a key step in a chemical looping process developed for the hydrodenitrogenation (HDN) of anilines to arenes. azom.comresearchgate.net In the initial phase of this loop, LiH reacts with aniline to produce lithium anilide and hydrogen gas (H₂). azom.com

This transformation is noteworthy as it utilizes a simple, transition-metal-free material to activate the N-H bond. researchgate.net The resulting lithium anilide can then be subjected to hydrogenolysis at elevated temperatures (e.g., 300 °C and 10 bar H₂) to yield benzene (B151609) and lithium amide (LiNH₂), with the LiH being regenerated in a subsequent step to complete the cycle. azom.comresearchgate.net Computational studies suggest that the hydride (H⁻) from LiH acts as a nucleophile, facilitating the cleavage of the C-N bond in subsequent steps. azom.com

| Reactant | Reagent | Product | Byproduct | Application | Ref |

| Aniline | Lithium Hydride (LiH) | Lithium anilide | H₂ | Initial step in HDN chemical looping | azom.comresearchgate.net |

Metal-Halogen Exchange Strategies

Metal-halogen exchange is a powerful and widely used technique in organometallic chemistry for the preparation of organolithium compounds that may not be accessible through direct deprotonation. ias.ac.inwikipedia.org This reaction involves the exchange of a halogen atom (typically bromine or iodine) on an organic substrate with a lithium atom from an organolithium reagent, most commonly an alkyllithium like n-butyllithium or tert-butyllithium. wikipedia.orgwikipedia.org

The reaction is typically very fast, often occurring within seconds even at low temperatures (-60 to -120 °C), and is kinetically controlled. wikipedia.orgwikipedia.org The equilibrium of the exchange favors the formation of the more stable organolithium species. scribd.com This method is particularly valuable for creating aryllithium reagents with high regioselectivity, as the lithium is introduced at the exact position previously occupied by the halogen. ias.ac.in

While direct synthesis of lithium anilide from a haloaniline is possible, this strategy is more frequently employed to generate a functionalized or sterically hindered aryllithium from a corresponding aryl halide. This aryllithium intermediate is then reacted with an appropriate nitrogen-containing electrophile to install the amine functionality, which can subsequently be deprotonated to the lithium anilide. nih.gov This two-step approach broadens the scope for synthesizing complex aniline derivatives. nih.gov The Parham cyclization is a notable application that relies on lithium-halogen exchange to generate an aryllithium species that undergoes subsequent intramolecular reaction. wikipedia.org

Preparation of Sterically Hindered and Functionalized Anilide Systems

The synthesis of lithium anilides bearing bulky substituents or specific functional groups is essential for tuning the steric and electronic properties of reagents and ligands.

Sterically Hindered Systems: Accessing highly sterically hindered anilines and their corresponding lithium amides often requires specialized synthetic routes. A one-pot synthesis for demanding anilines involves the generation of a sterically hindered aryllithium species via lithium-halogen exchange, followed by reaction with trimethylsilyl (B98337) azide (B81097). nih.gov This method has been used to produce anilines with bulky substituents like Trip (2,4,6-iPr₃-C₆H₂) and Ter (2,6-Trip₂-C₆H₃). nih.gov The resulting anilines can then be deprotonated to form the desired bulky lithium anilides. For instance, the deprotonation of the extremely hindered N-tritylaniline can be achieved using a non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS). nih.gov Other research has focused on the synthesis and structural characterization of lithium amides derived from N-trimethylsilyl- and -neopentyl-anilines, which also feature significant steric bulk. rsc.org

Functionalized Systems: The preparation of functionalized lithium anilides allows for the introduction of diverse chemical properties. For example, lithium anilides containing pentafluorophenyl groups have been synthesized by reacting N-trimethylsilylpentafluoroaniline with n-BuLi. researchgate.net These fluorinated anilides exhibit unique reactivity, such as undergoing cyclization through Me₃SiF elimination when heated with 2-cyanopyridine. researchgate.net

Furthermore, substituted lithium anilides are valuable reagents. The reaction of 6-dimethylaminofulvene with lithium anilides bearing p-tolyl, 2,6-dimethylphenyl, or 2,6-diisopropylphenyl groups yields functionalized lithium cyclopentadienide (B1229720) derivatives. acs.org Similarly, dilithium anilides prepared from anilines with electron-donating (methoxy) or electron-withdrawing (chloro) substituents have been shown to react efficiently in the synthesis of functionalized secondary amides. thieme-connect.com

| Precursor | Reagent(s) | Key Feature | Resulting System | Ref |

| Trip-Br (Trip = 2,4,6-iPr₃-C₆H₂) | 1. t-BuLi 2. Trimethylsilyl azide 3. Methanol | Steric Bulk | Trip-NH₂ | nih.gov |

| N-tritylaniline | LiHMDS | Steric Bulk | Lithium N-tritylanilide | nih.gov |

| N-trimethylsilylpentafluoroaniline | n-BuLi | Functionalized (Fluorinated) | Lithium N-pentafluorophenyl, N'-trimethylsilyl anilide | researchgate.net |

| 4-Methoxyaniline or 4-Chloroaniline | 2 equiv. n-BuLi | Functionalized (Substituted) | Substituted dilithium anilide | thieme-connect.com |

| 6-dimethylaminofulvene | Lithium anilide (or substituted derivatives) | Functionalized | (N-arylformimidoyl)cyclopentadienide | acs.org |

Structural Characterization and Aggregation Phenomena in Lithium Anilides

Solution-Phase Structural Dynamics

Influence of Solvating Ligands (e.g., Tetrahydrofuran (B95107), Tetramethylethylenediamine) on Aggregation State

The aggregation state of lithium anilides is profoundly influenced by the presence and nature of solvating ligands. In non-coordinating hydrocarbon solvents, lithium amides often form large, ladder-like polymeric aggregates. wikipedia.orgcapes.gov.br The introduction of Lewis basic solvents such as tetrahydrofuran (THF) or chelating ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA) leads to the deaggregation of these larger structures into smaller, more soluble, and often more reactive oligomers. osi.lvnih.gov

Tetrahydrofuran (THF): THF plays a crucial role in breaking down the ladder structures of lithium anilide. Research has shown that the disassembly is a stepwise process driven by solvation. psu.edu An intermediate in this process has been isolated and structurally characterized as a hexameric solvate, [{PhN(H)Li}₆·8THF], which can be described as a partially ruptured ladder where THF molecules have inserted themselves into the structure. psu.edursc.org This intermediate represents a step towards the formation of smaller, solvated dimeric rings. psu.edursc.org

The final product of this THF-driven disassembly is the tetrasolvated dimer, [{PhN(H)Li·2THF}₂]. psu.edu In this structure, the core is a planar four-membered (LiN)₂ ring, with each lithium atom coordinated to two THF molecules. psu.edu

The steric and electronic properties of the substituent on the anilide nitrogen also dictate the final aggregation state in the presence of THF. For instance, while lithium N-methylanilide crystallizes as a dimer in the presence of a variety of ethereal ligands including THF, replacing the methyl group with a bulkier isopropyl or a phenyl group leads to the formation of trisolvated monomers instead of dimers. acs.orgnih.gov This demonstrates a progression from tetrasolvated and disolvated dimers to trisolvated monomers as the steric hindrance of the ligand or the amide substituent increases. acs.orgnih.gov

N,N,N',N'-Tetramethylethylenediamine (TMEDA): TMEDA is a strong chelating ligand that can also modify the aggregation state of lithium amides. However, its behavior can be complex. Instead of the expected chelation leading to simple monomers or dimers, TMEDA can also act as a bridging ligand, connecting dimeric units into a polymeric chain. This has been observed in the crystal structures of lithium N-trimethylsilyl- and -neopentyl-anilides, which form infinite polymeric chains of the type [(Li{μ-N(Ph)R}-trans)₂(μ-tmen)]∞. researchgate.net

While TMEDA is known to deaggregate organolithium compounds, its effect is not always to produce monomers. For many lithium amides, including lithium diisopropylamide (LDA), it forms solvated dimers in solution. wikipedia.orgwpmucdn.com Spectroscopic studies on LDA show that in neat TMEDA, it exists as a cyclic dimer with a single, non-chelating TMEDA ligand attached to each lithium atom. wpmucdn.com Interestingly, THF can readily displace TMEDA from the lithium coordination sphere, indicating a complex equilibrium when multiple donor solvents are present. wpmucdn.com

The table below summarizes the observed solid-state structures of lithium anilide and its derivatives with different solvating ligands.

| Compound | Solvating Ligand | Observed Aggregation State |

| Lithium anilide | THF | Hexameric solvate [{PhN(H)Li}₆·8THF] psu.edu |

| Lithium anilide | THF | Tetrasolvated dimer [{PhN(H)Li·2THF}₂] psu.edu |

| Lithium N-methylanilide | THF | Tetrasolvated dimer [(PhNMeLi·(THF)₂)₂] acs.org |

| Lithium N-isopropylanilide | THF | Trisolvated monomer [PhN(i-Pr)Li·(THF)₃] acs.org |

| Lithium N-phenylanilide | THF | Trisolvated monomer [Ph₂NLi·(THF)₃] acs.org |

| Lithium N-neopentylanilide | THF | Disolvated dimer [(PhN(CH₂CMe₃)Li·THF)₂] acs.org |

| Lithium N-trimethylsilylanilide | TMEDA | Polymeric chain [(Li{μ-N(Ph)SiMe₃})₂(μ-tmen)]∞ researchgate.net |

| Lithium N-neopentylanilide | TMEDA | Polymeric chain [(Li{μ-N(Ph)CH₂CMe₃})₂(μ-tmen)]∞ researchgate.net |

| Lithium anilide | Pyridine (B92270) | Dimer [{PhN(H)Li·(pyr)₂}₂] rsc.org |

| Lithium anilide | 4-tert-butylpyridine | Tetranuclear complex [{PhN(H)Li}₄·(4-Buᵗ-pyr)₆] rsc.org |

This table is interactive. Click on the headers to sort the data.

Equilibrium Between Monomeric, Dimeric, and Oligomeric Species in Solution

In solution, lithium anilides exist in a dynamic equilibrium between various aggregated species, including monomers, dimers, and higher oligomers. wikipedia.orgwpmucdn.com The position of this equilibrium is highly dependent on several factors: the nature of the solvent, the concentration of the lithium amide, temperature, and the steric and electronic properties of the substituents on the nitrogen atom. wikipedia.orgosi.lv

Ethereal solvents like THF generally shift the equilibrium towards smaller aggregates. For many lithium amides, dimers are the predominant species in THF solution. wikipedia.org For example, lithium diisopropylamide (LDA) and lithium hexamethyldisilazide (LiHMDS) primarily exist as dimers in THF. wikipedia.orgwpmucdn.com However, for sterically hindered anilides, a significant population of monomeric species can be present. Studies have shown that lithium anilides with bulky substituents exist in a monomer-dimer equilibrium in solution. wpmucdn.comwpmucdn.com The addition of highly polar coordinating solvents, such as hexamethylphosphoramide (B148902) (HMPA), can further shift the equilibrium from dimers towards monomers. wpmucdn.com

The equilibrium is not static and can be influenced by temperature. For instance, NMR studies on LDA solvated by TMEDA revealed a strong temperature dependence, with the solvated dimer being favored only at low temperatures. wpmucdn.com At higher temperatures, desolvation occurs, which can lead to re-aggregation. wpmucdn.com

The existence of multiple species in solution has significant implications for reactivity. It is often postulated that the monomeric form of a lithium amide is the most reactive species due to its greater accessibility. nih.gov Therefore, conditions that favor the deaggregation to monomers, such as the use of strongly coordinating solvents or the presence of bulky substituents, can lead to enhanced reaction rates. nih.gov However, the relationship is not always straightforward, as in some cases, the dimeric form is believed to be the reactive species. wikipedia.org

The table below outlines the observed aggregation states of various lithium amides in different solution environments, highlighting the monomer-dimer-oligomer equilibrium.

| Lithium Amide | Solvent System | Predominant Aggregation State(s) |

| Lithium anilides | Ethereal Solvents | Monomer-Dimer Equilibrium wpmucdn.comwpmucdn.com |

| Lithium diisopropylamide (LDA) | THF/Hydrocarbon | Dimer wikipedia.org |

| Lithium hexamethyldisilazide (LiHMDS) | THF/Pentane | Monomer-Dimer Mixture wpmucdn.com |

| Lithium hexamethyldisilazide (LiHMDS) | Toluene | Single Cyclic Oligomer wpmucdn.com |

| Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) | THF/Pentane | Dimer-Monomer Mixture (90:10) wpmucdn.com |

| Phenyllithium | Diethyl Ether | Dimer-Tetramer Mixture wikipedia.org |

This table is interactive. Click on the headers to sort the data.

Understanding the complex equilibria and the structural nature of the aggregates present in solution is fundamental to controlling the selectivity and outcome of reactions involving lithium anilides.

Reactivity Profiles and Mechanistic Investigations of Lithium Anilides

Lithium Anilides as Brønsted Bases

The basicity of lithium anilides underpins their utility in a wide array of chemical transformations, most notably in the deprotonation of carbon acids.

C-H Metallation and Proton Abstraction Reactions

Lithium anilides are powerful bases capable of abstracting protons from a variety of C-H bonds, a process known as metallation. beilstein-journals.org This reactivity is fundamental to many synthetic strategies, enabling the functionalization of otherwise inert C-H bonds. The position of metallation is largely governed by the acidity of the C-H bond, with lithiation frequently occurring at positions alpha to electron-withdrawing groups, which can stabilize the resulting anion. wikipedia.org

In aromatic systems, directing groups play a crucial role in determining the regioselectivity of metallation. wikipedia.org The generally accepted mechanism for heteroatom-directed aromatic lithiation involves the initial complexation of the alkyllithium reagent with the heteroatom of the directing group, followed by the abstraction of a nearby ortho proton by the complexed reagent. ias.ac.in However, the interplay of complex formation and the transition state for proton abstraction can lead to seemingly anomalous results. For instance, in the lithiation of N,N-dimethyl-p-anisidine with n-BuLi, although the alkyllithium reagent is expected to complex more strongly with the NMe2 group, lithiation occurs ortho to the OCH3 group. This is attributed to a more favorable, less strained transition state for proton abstraction at the position ortho to the methoxy (B1213986) group. ias.ac.in

The reactivity of organolithium compounds in metallation reactions can be significantly enhanced by the addition of chelating agents like tetramethylethylenediamine (TMEDA), which form stable complexes with lithium, thereby increasing the reagent's reactivity. google.com

Formation of Lithium Enolates

Lithium anilides are widely employed for the formation of lithium enolates through the deprotonation of a C-H bond alpha to a carbonyl group. wikipedia.org This acid-base reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.orgmakingmolecules.com Strong, non-nucleophilic bases, particularly lithium amides like lithium diisopropylamide (LDA), are favored for this purpose. wikipedia.org

The choice of the lithium amide base can influence the stereoselectivity of enolate formation. Studies have shown that while lithium arylamides with moderate electron-releasing or -withdrawing groups on the phenyl ring have little effect on enolate selectivity, those with strong electron-withdrawing substituents significantly enhance the formation of the Z-enolate. acs.orgresearchgate.net For example, lithium trichloroanilide and lithium diphenylamide have demonstrated outstanding selectivity in this regard. acs.orgresearchgate.net The Ireland model provides a framework for understanding the stereoselectivity of lithium enolates, proposing a cyclic Zimmerman-Traxler type transition state where a monomeric LDA reacts with the carbonyl substrate. wikipedia.org

The stability and reactivity of the resulting lithium enolates are crucial. They are key intermediates in the synthesis of silyl (B83357) enol ethers and are extensively used as nucleophiles in reactions such as aldol (B89426) condensations and alkylations. wikipedia.orgmakingmolecules.com

Asymmetric Deprotonation and Metalation

Chiral lithium amides have emerged as powerful reagents for asymmetric transformations, enabling the enantioselective deprotonation of prochiral substrates. organicreactions.orgiupac.org This strategy has been successfully applied to the desymmetrization of prochiral cyclic ketones, providing access to non-racemic intermediates with high selectivity. organicreactions.org

A notable application of this methodology is the asymmetric deprotonation of prochiral tricarbonyl(N-methyl-N-acyl-2,6-dimethylanilide)chromium complexes. researchgate.net In these systems, the steric hindrance of the N-methyl amide and flanking methyl groups restricts rotation around the C-N bond, rendering the benzylic methyl groups prochiral. researchgate.net A chiral lithium amide can then selectively deprotonate one of these enantiotopic methyl groups, leading to the formation of axially chiral anilides with high enantiomeric excess. researchgate.net The choice of the chiral lithium amide base is critical and often depends on the substituent on the N-acyl portion of the anilide complex. thieme-connect.com For instance, lithium (R,R)-bis-α-phenylethylamide has shown superior enantioselectivity in these reactions. thieme-connect.com

The addition of salts, such as lithium chloride, can have a dramatic effect on the enantioselectivity of ketone enolizations mediated by chiral lithium amides, often improving the enantiomeric excess of the products. iupac.org

Nucleophilic Reactivity of Lithium Anilides

Beyond their role as bases, lithium anilides also exhibit significant nucleophilic character, participating in addition reactions to various electrophilic systems.

Addition to Carbonyl and Unsaturated Systems

Lithium anilides can act as nucleophiles, adding to electrophilic carbonyl groups in aldehydes and ketones. masterorganicchemistry.comcolby.edu This nucleophilic addition is a fundamental reaction for forming carbon-heteroatom bonds. nih.gov The reaction proceeds via the attack of the nucleophilic anilide on the carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com

In the context of α,β-unsaturated carbonyl compounds, lithium anilides can participate in conjugate addition (or 1,4-addition) reactions. beilstein-journals.orgnih.govmasterorganicchemistry.com In this process, the nucleophile adds to the β-carbon of the unsaturated system. libretexts.org The reaction conditions, particularly the nature of the aniline (B41778), can influence the outcome. For instance, in the conjugate addition to α,β-unsaturated amides, the reaction works best with electron-deficient anilines. beilstein-journals.orgnih.gov

The use of chiral auxiliaries can induce diastereoselectivity in the conjugate addition of lithium amides. For example, when (S,S)-(+)-pseudoephedrine is used as a chiral auxiliary on an α,β-unsaturated amide, the resulting lithium alkoxide is believed to direct the addition of the lithium amide through coordination. beilstein-journals.orgnih.gov

Amidation Reactions, including Ultrafast Processes

Lithium anilides are effective reagents for the amidation of esters, a reaction that involves the cleavage of a C-O bond and the formation of a C-N bond. nih.govresearchgate.netrsc.orgrsc.org Recent advancements have demonstrated that these reactions can be performed under remarkably mild conditions.

An ultrafast and chemoselective amidation of esters mediated by lithium amides has been reported, which can be carried out at ambient temperature in air, using sustainable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.govresearchgate.netrsc.org This protocol avoids the need for transition-metal catalysts and low temperatures typically associated with organolithium chemistry. researchgate.netrsc.orgrsc.org

The primary aromatic lithium anilide, lithium anilide (LiNHPh), has been shown to be effective in these ultrafast amidations, although it may require a higher amide load compared to other lithium amides. nih.govrsc.org The reduced basicity of LiNHPh and its partial degradation under the reaction conditions can affect its efficiency. nih.govrsc.org Interestingly, carrying out the reaction under strict inert atmosphere conditions can lead to improved yields. nih.govrsc.org

Mechanistic studies, including DOSY NMR, suggest that in donor solvents like 2-MeTHF, the formation of small, kinetically activated aggregates of the lithium amide is favored. unito.it These smaller aggregates are more powerful nucleophiles that can react rapidly with the ester, favoring the amidation process over competing degradation pathways. unito.it DFT studies have proposed that these reactions may proceed through the formation of a mixed co-complex between the lithium anilide and the ester substrate, facilitating an intramolecular nucleophilic attack. nih.govrsc.org

Table 1: Addition of Various Lithium Amides to Ethyl Benzoate or Ethyl Trifluoroacetate nih.govrsc.org

| Entry | Ester | Lithium Amide | Equivalents of Amide | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethyl benzoate | Lithium anilide | 1.5 | N-Phenylbenzamide | 36 |

| 2 | Ethyl benzoate | Lithium anilide | 3 | N-Phenylbenzamide | 71 |

| 3 | Ethyl benzoate | Lithium anilide (inert atmosphere) | 1.5 | N-Phenylbenzamide | 59 |

Mechanistic Pathways in C-N Bond Cleavage and Hydrogenolysis

The cleavage of the sp² carbon-nitrogen (C-N) bond in aniline derivatives is a chemically challenging process due to the bond's high dissociation energy and the poor leaving group ability of the amino group. azom.com However, research has demonstrated that lithium anilide, often formed in situ from aniline and a lithium source like lithium hydride (LiH), can undergo hydrogenolysis to yield arenes and ammonia. researchgate.netacs.org This process represents a significant departure from traditional transition-metal-catalyzed methods, which often lead to the complete hydrogenation of the aromatic ring. researchgate.netacs.org

Deprotonation: Lithium hydride reacts with aniline to form lithium anilide and hydrogen gas (H₂). azom.com

Hydrogenolysis: The resulting lithium anilide is treated with dihydrogen at elevated temperatures, leading to the production of benzene (B151609) and lithium amide (LiNH₂). azom.com

Regeneration: The LiH is regenerated by the hydrogenation of LiNH₂ in a stream of H₂, completing the chemical cycle. azom.com

This looping approach allows for the production of highly denitrogenated products at a rate that can surpass that of transition metal catalysts. researchgate.netacs.orgresearchgate.net For instance, the hydrogenolysis of lithium anilide at 300 °C and 10 bar H₂ achieves a product formation rate of 2623 μmol·g⁻¹·h⁻¹. researchgate.netacs.orgresearchgate.net

Computational studies have been instrumental in elucidating the mechanism of C-N bond scission in the hydrogenolysis of lithium anilide. researchgate.netacs.org The key step involves a lithium-mediated nucleophilic attack of a hydride (H⁻) ion on the α-sp² carbon atom of the aniline derivative. azom.comresearchgate.netacs.org This attack facilitates the cleavage of the strong C-N bond. azom.com

Simultaneously, a cation-π interaction occurs between the lithium cation (Li⁺) and the aromatic ring of the anilide. azom.com Cation-π interactions are noncovalent forces between a cation and the electron-rich face of a π system, such as a benzene ring. wikipedia.orgnih.gov In this mechanism, the interaction between the Li⁺ cation and the deformed aromatic ring helps to stabilize the intermediates and reduce the electron density on the arene, which facilitates the nucleophilic attack. azom.comresearchgate.net This combination of a nucleophilic hydride attack and stabilizing cation-π interactions provides a distinctive, transition-metal-free route for activating and cleaving the C-N bond in anilines. researchgate.net

Table 1: Hydrogenolysis of Lithium Anilide This table summarizes the key aspects of the lithium hydride-mediated hydrogenolysis of aniline, where lithium anilide is a key intermediate.

| Parameter | Description | Reference |

|---|---|---|

| Reactants | Aniline, Lithium Hydride (LiH), Hydrogen (H₂) | researchgate.net, azom.com, acs.org |

| Intermediate | Lithium anilide (formed from aniline and LiH) | azom.com, acs.org |

| Products | Benzene, Ammonia (NH₃) | researchgate.net, acs.org |

| Proposed Mechanism | Chemical looping process involving deprotonation, hydrogenolysis, and LiH regeneration. | azom.com |

| Key Mechanistic Steps | Nucleophilic attack of hydride (H⁻) on the α-sp² carbon; Cation-π interaction between Li⁺ and the aromatic ring. | researchgate.net, azom.com, acs.org |

| Reported Rate | 2623 μmol·g⁻¹·h⁻¹ (at 300 °C, 10 bar H₂) | researchgate.net, researchgate.net, acs.org |

Reactions with Heteroatom-Containing Substrates (e.g., Organoboron Compounds)

The reactivity of lithium anilides has been explored with heteroatom-containing substrates, notably C,N-intramolecularly coordinated organoboron compounds. rsc.org The reaction of certain C,N-chelated dichloroboranes or chlorophenylboranes with lithium anilides (e.g., lithium 2,6-dimethylanilide or lithium 2,6-diisopropylanilide) does not proceed via a simple substitution reaction as might be expected. rsc.org Instead, an unexpected reaction pathway occurs.

Studies show that these reactions proceed via an addition of the anilide across the C=N double bond present in the chelating ligand backbone of the organoboron compound. rsc.orgrsc.org This leads to the formation of 1,2,3-trisubstituted 1H-2,1-benzazaboroles, a class of heterocyclic organoboron compounds. rsc.orgugr.es The activation of the C=N bond is crucial for this transformation and is facilitated by its coordination to the Lewis acidic boron center within the molecule. rsc.orgrsc.org This is supported by the observation that the free, non-coordinated C,N-chelating ligand does not react with lithium anilides under the same conditions. rsc.orgrsc.org

However, not all C,N-chelated organoboron compounds are reactive toward lithium anilides. rsc.org The substituents on the boron atom play a critical role. For example, compounds with dicyclohexyl or dimethylamino groups on the boron atom have been found to be inert towards lithium anilides, even under forcing conditions with elevated temperatures and an excess of the lithium reagent. rsc.org

Table 2: Reactivity of C,N-Chelated Boranes with Lithium Anilides This table illustrates the varied reactivity of different organoboron compounds with lithium anilides, leading to the formation of 1H-2,1-benzazaboroles.

| Borane Substrate | Lithium Anilide (ArNHLi) | Result | Reference |

|---|---|---|---|

| L¹BCl₂ | Ar = 2,6-Me₂C₆H₃ | Formation of 1H-2,1-benzazaborole | rsc.org |

| L¹BCl₂ | Ar = 2,6-iPr₂C₆H₃ | Formation of 1H-2,1-benzazaborole | rsc.org |

| L²BCl₂ | Ar = 2,6-iPr₂C₆H₃ | Formation of 1H-2,1-benzazaborole | rsc.org |

| L¹BPhCl | Ar = 2,6-Me₂C₆H₃ | Formation of 1H-2,1-benzazaborole | rsc.org |

| L¹BPhCl | Ar = 2,6-iPr₂C₆H₃ | Formation of 1H-2,1-benzazaborole | rsc.org |

| L¹BCy₂ | Ar = 2,6-Me₂C₆H₃ or 2,6-iPr₂C₆H₃ | No Reaction | rsc.org |

| L³BCl₂ | Ar = 2,6-Me₂C₆H₃ or 2,6-iPr₂C₆H₃ | No Reaction | rsc.org |

L¹, L², L³ represent different C,N-chelating ligands.

Ligand Effects on Reactivity and Selectivity

The reactivity and selectivity of lithium anilides, like other organolithium reagents, can be significantly influenced by the presence of additives and ligands. numberanalytics.comwikipedia.org These effects stem from the ability of ligands to modify the aggregation state, the nature of the C-Li bond, and the steric environment of the lithium cation. numberanalytics.comarkat-usa.org

Factors influencing reactivity and selectivity include:

Solvent Effects: Polar solvents like ethers can coordinate with the lithium cation, increasing its reactivity. numberanalytics.com

Additives and Ligands: Donor ligands such as tetramethylethylenediamine (TMEDA) and hexamethylphosphoramide (B148902) (HMPA) are known to interact with lithium reagents. numberanalytics.comwikipedia.org They can break down oligomeric aggregates into more reactive monomeric or dimeric species. wikipedia.org However, the effect is complex; in some cases, strong coordination by a ligand can actually inhibit a reaction by creating a very stable, less reactive complex or by altering the reaction pathway. arkat-usa.org

Table 3: General Effects of Ligands on Organolithium Reagent Reactivity This table outlines how common additives can modify the behavior of organolithium species, principles that apply to lithium anilides.

| Ligand/Additive | General Effect | Potential Outcome | Reference |

|---|---|---|---|

| TMEDA (Tetramethylethylenediamine) | Chelating diamine ligand, breaks up aggregates. | Increases metalation rate and reactivity; can alter selectivity. | numberanalytics.com, wikipedia.org |

| HMPA (Hexamethylphosphoramide) | Highly polar, aprotic solvent; strongly coordinates to Li⁺. | Weakens C-Li bond, increases reactivity; can form mixtures of aggregates. Can also inhibit reactions at high concentrations. | wikipedia.org, arkat-usa.org |

| Ethers (e.g., THF) | Polar, coordinating solvent. | Solvates Li⁺, increases reactivity compared to non-polar solvents. | numberanalytics.com |

| Chiral Ligands (e.g., (-)-sparteine) | Chiral additives. | Can induce asymmetry in reactions, leading to enantioselective transformations. | numberanalytics.com, wikipedia.org |

Strategic Applications of Lithium Anilides in Organic Synthesis

Advanced Stereoselective Synthesis

The precise control of stereochemistry is a cornerstone of modern chemical synthesis, particularly in the fields of pharmaceuticals and materials science. Lithium anilides, especially those rendered chiral through substitution, are instrumental in achieving high levels of stereoselectivity.

A key strategy in asymmetric synthesis involves the generation of a chiral organolithium intermediate, which is then trapped by an electrophile to create a new stereocenter. Chiral lithium amides can act as chiral proton shuttles, enantioselectively deprotonating a prochiral substrate to form a non-racemic organolithium species. While this is a broad area, the use of lithium anilides is notable in specific contexts. For instance, the enantioselective carbolithiation of certain alkenes, mediated by a chiral source, can generate a reactive chiral organolithium intermediate. acs.org Subsequent trapping of this intermediate with various electrophiles allows for the synthesis of a diverse collection of chiral products, including structurally complex chiral anilines. acs.org This methodology is powerful because the stereogenic center, once formed with high enantiomeric ratio, is carried through the reaction sequence, and the outcome is independent of the electrophile used. acs.org

This approach has been successfully applied to the synthesis of chiral anilines, indoles, and indolones from a common starting material, highlighting the synthetic efficiency of using these reactive intermediates. acs.org The process often begins with an enantioselective carbolithiation of an alkene, which, after being trapped, can undergo in-situ ring closure and dehydration to form various heterocyclic systems. acs.orgrsc.org

The conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction. Lithium anilides can be employed as nucleophiles in this reaction. More significantly, chiral lithium amides can serve as catalysts or traceless auxiliaries to induce enantioselectivity in the addition of other nucleophiles, such as ester enolates, to α,β-unsaturated compounds. nih.govnih.gov

In these systems, a chiral lithium amide and a lithium enolate can form mixed aggregates, which are the catalytically active species. nih.gov This strategy has been used for the direct enantioselective and diastereoselective conjugate addition of carboxylic acids to α,β-unsaturated esters. nih.gov The stereoselectivity is imparted by a chiral lithium amide–enediolate aggregate. A key advantage of this method is that the chiral reagent can often be recovered by a simple acid wash, and the resulting product contains a free carboxyl group, which provides a handle for further synthetic modifications. nih.gov Enantiomerically pure lithium amides derived from aniline (B41778) have been developed as chiral "aniline equivalents" for these types of conjugate additions, consistently producing β-amino esters in high chemical yield and with excellent diastereoselectivity. orgsyn.org

The table below illustrates the effectiveness of a chiral lithium amide in catalyzing the conjugate addition of phenylacetic acid to various cinnamates. nih.gov

| α,β-Unsaturated Ester | Chiral Lithium Amide | Product | Yield (%) | ee (%) | Diastereomeric Ratio (dr) |

| Methyl Cinnamate | (R)-1TA | Methyl 2,3-diphenyl-5-oxopentanoate | 88 | 93 | >20:1 |

| Ethyl Cinnamate | (R)-1TA | Ethyl 2,3-diphenyl-5-oxopentanoate | 75 | 86 | >20:1 |

| tert-Butyl Cinnamate | (R)-1TA | tert-Butyl 2,3-diphenyl-5-oxopentanoate | 82 | 84 | >20:1 |

Data sourced from reference nih.gov. (R)-1TA is a specific Koga-type tetramine-derived chiral lithium amide.

Axially chiral compounds, which possess chirality due to restricted rotation around a single bond (atropisomerism), are important ligands and catalysts in asymmetric synthesis. mdpi.com Lithium anilides have proven to be exceptionally useful in the synthesis of axially chiral anilides and benzamides. acs.org The key strategy involves the enantiotopic lithiation of a prochiral arene chromium complex using a chiral lithium amide base. acs.orgnih.govresearchgate.net

In this method, a prochiral substrate, such as a tricarbonyl(N-methyl-N-pivaloyl-2,6-dimethylaniline)chromium complex, has two enantiotopic methyl groups. nih.govresearchgate.net A chiral lithium amide can selectively deprotonate one of these groups over the other. The resulting planar-chiral, carbanionic intermediate is then quenched with an electrophile to yield an axially chiral anilide with high optical purity. The chromium tricarbonyl group can be subsequently removed by oxidation to afford the metal-free, enantiomerically active anilide. acs.orgnih.govresearchgate.net

The following table summarizes results from the asymmetric synthesis of axially chiral anilides using this enantioselective lithiation approach. nih.gov

| Prochiral Substrate | Chiral Lithium Amide | Electrophile | Yield (%) | ee (%) |

| Tricarbonyl(N-methyl-N-pivaloyl-2,6-dimethylaniline)chromium | Lithium amide of (S)-2-(1-pyrrolidinylmethyl)pyrrolidine | MeI | 88 | 93 |

| Tricarbonyl(N-methyl-N-pivaloyl-2,6-dimethylaniline)chromium | Lithium amide of (S)-2-(1-pyrrolidinylmethyl)pyrrolidine | MeOD | 83 | 97 |

| Tricarbonyl(N-methyl-N-pivaloyl-2,6-dimethylaniline)chromium | Lithium amide of (S)-2-(1-pyrrolidinylmethyl)pyrrolidine | Me3SiCl | 79 | 96 |

Data sourced from reference nih.gov.

Enantioselective Conjugate Additions

Regioselective Functionalization of Aromatic Compounds via Directed ortho-Metalation

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic compounds, offering a predictable alternative to classical electrophilic aromatic substitution. uni-muenchen.dewikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. uni-muenchen.de The anilide functional group, particularly the secondary carboxamide moiety (-NHCOR), is an excellent DMG for regiospecific ortho-lithiation. tandfonline.comresearchgate.net

The process involves treating an N-acylaniline (an anilide) with a strong base, typically an alkyllithium like n-butyllithium or sec-butyllithium. uni-muenchen.deacs.org The lithium coordinates to the carbonyl oxygen of the amide, positioning the base to deprotonate the nearby ortho C-H bond of the aniline ring. This generates a stable ortho-lithiated intermediate that can react with a wide range of electrophiles to install a substituent specifically at the ortho position. uni-muenchen.detandfonline.com This methodology has been successfully applied to the synthesis of various substituted aromatic compounds, including 3-halogenated picolinic and isonicotinic acids, starting from the corresponding anilides. tandfonline.comresearchgate.net

Catalytic Dehydrogenation Processes

Lithium anilides also play a crucial role as bases in transition-metal-catalyzed reactions. A notable example is the α,β-dehydrogenation of carbonyl compounds, which introduces a synthetically valuable carbon-carbon double bond. A practical and direct method for the α,β-dehydrogenation of amides has been developed using allyl-palladium catalysis, where the choice of base is critical. nih.gov

For this process, a novel, sterically hindered lithium anilide, lithium N-cyclohexyl-2,6-diisopropylanilide (LiCyan), was synthesized and applied. nih.govorgsyn.org This specific lithium anilide proved superior to other bases like lithium tetramethylpiperidide (LiTMP), providing better yields and tolerating a wider variety of substrates, including those with acidic heteroatom nucleophiles. nih.govorgsyn.org The success of LiCyan is attributed not only to its role as a base but also potentially to its involvement in the catalytic cycle by modifying the coordination sphere of the metal center. orgsyn.org The methodology has been extended to nickel-catalyzed dehydrogenation, further expanding the scope of accessible α,β-unsaturated products. orgsyn.org

| Substrate | Catalyst System | Base | Yield (%) |

| N,N-Dibenzylpropionamide | Allyl-Palladium | LiCyan | 95 |

| N-Boc-pyrrolidinone | Allyl-Palladium | LiCyan | 85 |

| N,N-Dibenzyl-3-phenylpropionamide | Allyl-Nickel | LiCyan | 99 |

| δ-Valerolactam derivative | Allyl-Nickel | LiCyan | 88 |

Data represents selected examples from references nih.govorgsyn.org.

Role in Complex Molecule Construction

The synthetic strategies detailed above—stereoselective transformations and regioselective functionalizations—are not merely academic exercises but are fundamental tools for the construction of complex molecules, including natural products and pharmaceutical agents. numberanalytics.commt.com Lithium anilides are key reagents in multi-step syntheses where precise control over chemical reactivity and stereochemistry is paramount.

For example, the DoM of anilides allows for the specific introduction of functional groups that can be elaborated into more complex structures. uni-muenchen.de Similarly, the ability to create chiral β-amino acids via enantioselective conjugate additions provides access to building blocks for peptides and other biologically active molecules. orgsyn.org The structural foundation of lithium anilide itself, which often exists as dimers or other aggregates in solution, is a determining factor in its reactivity and selectivity in these intricate synthetic sequences. psu.edu By combining DoM with cross-coupling reactions or using the products of asymmetric conjugate additions in subsequent transformations, chemists can assemble complex molecular frameworks with high efficiency and precision, underscoring the strategic importance of lithium anilides in the architecting of complex chemical matter.

Computational and Theoretical Studies on Lithium Anilide Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying lithium amides, including lithium anilide. numberanalytics.com It offers a balance between computational cost and accuracy, enabling the investigation of various aspects of these systems.

Electronic Structure and Bonding Analysis (e.g., Li-N, C-Li Bonds, Hybridization)

DFT calculations have been instrumental in characterizing the electronic structure and the nature of bonding in lithium anilide. The bond between lithium and nitrogen is a key feature, and its description has been a subject of theoretical interest. Studies have often described the Li-N bond as having a significant ionic character, arising from the large electronegativity difference between the two atoms. rsc.org However, covalent contributions, involving both σ- and π-type interactions, are also recognized as important. rsc.orgrsc.org

The aggregation of lithium anilide, commonly forming dimers and larger oligomers, is influenced by the nature of the Li-N bond. rsc.orgresearchgate.net In these aggregates, the lithium and nitrogen atoms often form a central ring structure. rsc.orgresearchgate.net DFT studies can model these aggregates and analyze the bonding within them. For instance, in a dimeric structure, each lithium atom is typically coordinated to two nitrogen atoms, and each nitrogen atom is bonded to two lithium atoms.

Theoretical investigations also explore the possibility of C-Li bonds, particularly in the context of ortho-lithiation reactions where a lithium atom replaces a hydrogen atom on the phenyl ring. The nature of this bond is also a subject of computational analysis. Furthermore, DFT can provide insights into the hybridization of the nitrogen atom in lithium anilide. The hybridization state influences the geometry and reactivity of the molecule. rsc.org

Recent computational studies have also explored the electronic structure of lithium anilide in the context of specific reactions, such as the hydrogenolysis of anilines. acs.org In one such study, it was found that the lithium cation interacts with the deformed aromatic ring through a cation-π interaction. azom.com

A theoretical investigation into lithium complexes of N-confused tetraphenylporphyrins using DFT showed that the lithium atom forms a typical bond with one nitrogen atom and interacts with two others, while also being positioned for an agostic-like interaction with an internal carbon atom. researchgate.net

Reaction Mechanism and Transition State Calculations

DFT calculations are crucial for mapping out the potential energy surfaces of reactions involving lithium anilide, allowing for the identification of transition states and the determination of reaction barriers. numberanalytics.com This provides a detailed, step-by-step understanding of reaction mechanisms.

A notable example is the computational study of the hydrogenolysis of anilines to arenes mediated by lithium hydride. acs.orgresearchgate.net In this process, aniline (B41778) first reacts with lithium hydride to form lithium anilide. acs.orgresearchgate.netnih.gov Subsequent hydrogenolysis of lithium anilide yields benzene (B151609) and regenerates lithium hydride. acs.orgresearchgate.netnih.gov DFT calculations revealed that the cleavage of the C-N bond is facilitated by a lithium-mediated nucleophilic attack of a hydride ion on the α-sp2 carbon atom of the aniline. acs.orgresearchgate.net The transition state for this key step can be located and its energy calculated, providing insight into the reaction kinetics.

Computational studies have also been applied to understand the role of lithium anilide in transamidation reactions. DFT calculations on LiHMDS-mediated transamidation reactions have suggested a mechanism involving the formation of a mixed co-complex between the relevant lithium anilide and LiHMDS, to which the organic substrate coordinates. rsc.org This pre-coordination is thought to facilitate an intramolecular nucleophilic attack, which is the rate-determining step. rsc.org

The table below summarizes key findings from DFT studies on reaction mechanisms involving lithium anilide.

| Reaction | Key DFT Findings |

| Hydrogenolysis of Aniline | The C-N bond scission is facilitated by a Li-mediated nucleophilic attack of hydride to the α-sp2C atom of aniline. acs.orgresearchgate.net |

| Transamidation Reactions | A proposed mechanism involves the formation of a mixed co-complex between lithium anilide and LiHMDS, facilitating an intramolecular nucleophilic attack. rsc.org |

| Nucleophilic Aromatic Substitution | The lowest energy transition state for the reaction of lithium dimethylamide with a fluorinated aromatic ring corresponds to nucleophilic attack at a specific position, with a relatively low calculated activation barrier. researchgate.net |

Modeling of Aggregation and Solvation Effects

In solution, lithium anilide is known to exist as aggregates, and the degree of aggregation is highly dependent on the solvent. wpmucdn.comrsc.org Computational modeling is essential for understanding the structures of these aggregates and the role of solvent molecules. DFT calculations can be used to determine the relative energies of different aggregation states (e.g., monomers, dimers, tetramers) and how these are affected by solvation. ethz.ch

Studies have shown that the inclusion of solvent molecules, such as tetrahydrofuran (B95107) (THF), in the computational model is critical for accurately describing the system. rsc.org Solvent molecules can coordinate to the lithium atoms, influencing the stability and reactivity of the aggregates. For instance, the deaggregation of larger lithium anilide ladders into smaller, more reactive species is believed to be driven by the insertion of solvent molecules. rsc.org

Computational models can also predict how the solvation shell around a lithium ion affects its transport properties and desolvation process, which is relevant in applications like lithium-ion batteries. rsc.org While not directly about lithium anilide, these studies highlight the capability of DFT to model complex solvation environments.

Charge Density and Energy Decomposition Analyses

Charge density analysis provides a way to visualize and quantify the distribution of electrons within a molecule, offering deep insights into chemical bonding. numberanalytics.com When combined with Energy Decomposition Analysis (EDA), it becomes a powerful tool for understanding the nature of intermolecular interactions.

For lithium amide systems, these analyses have been used to dissect the Li-N bond into its constituent parts. rsc.orgrsc.org EDA partitions the total interaction energy into electrostatic, orbital (covalent), and dispersion components. This allows for a quantitative assessment of the ionic versus covalent character of the bond. For a related lithium amide complex, EDA revealed that the Li-N bond has approximately 71-72% ionic character and 25-26% covalent character, challenging the earlier notion of a purely ionic bond. rsc.org

The deformation density, which is the difference between the electron density of the molecule and the sum of the densities of its constituent atoms, can be plotted to show regions of charge accumulation and depletion upon bond formation. rsc.org This provides a visual representation of the covalent character of the Li-N bond.

Quantum Theory of Atoms in Molecules (QTAIM) Applications

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is another theoretical framework used to analyze the electron density to define chemical bonds and atomic properties. acs.org A key concept in QTAIM is the bond critical point (BCP), a point of minimum electron density between two bonded atoms. The properties of the electron density at the BCP, such as its value and its Laplacian, provide information about the nature of the bond.

QTAIM has been applied to study the bonding in lithium amide systems. rsc.orgrsc.org The analysis of the electron density topology can identify bond paths and characterize the interactions within the molecule. For instance, the presence of a bond path between two atoms is a necessary condition for the existence of a chemical bond.

In a study of a dimeric lithium amide complex, QTAIM analysis was used to characterize the various Li-N interactions. rsc.org Interestingly, the topological descriptors from QTAIM did not show a clear separation between the formal lithium amide bonds and the dative lithium-amine donor bonds, suggesting a more nuanced bonding picture than simple classifications would imply. rsc.org

The table below presents a summary of computational parameters from a QTAIM analysis of a related lithium amide complex.

| Parameter | Description |

| Electron Density at BCP (ρ(r)) | Indicates the strength of the bond. |

| Laplacian of Electron Density (∇²ρ(r)) | A positive value is characteristic of closed-shell interactions (ionic bonds, van der Waals interactions), while a negative value indicates shared-shell interactions (covalent bonds). |

| Bond Path | A line of maximum electron density linking two nuclei, indicating a bonding interaction. rsc.org |

Role of Lithium Anilides in Polymerization Chemistry

Initiation of Anionic Polymerization

Lithium anilides are effective initiators for the anionic polymerization of monomers with electron-withdrawing substituents, such as styrenes, dienes, and methacrylates. wikipedia.orgwikipedia.org The initiation process involves the nucleophilic addition of the anilide anion to the monomer's carbon-carbon double bond, creating a carbanionic propagating species. wikipedia.org The reactivity of the initiator can be tuned by modifying the substituents on the aniline (B41778) ring, which alters the nucleophilicity of the nitrogen anion. Sterically hindered lithium alkylamides are particularly important as functional initiators for the successful living polymerization of monomers like alkyl methacrylates. researchgate.net

Control over Polymer Molecular Weight and Polydispersity

A key advantage of using initiators like lithium anilides in anionic polymerization is the ability to exert precise control over the polymer's molecular weight and its distribution. nih.gov In a living polymerization system, where chain termination and transfer reactions are absent, the number-average molecular weight (Mn) is directly determined by the molar ratio of the monomer consumed to the initiator introduced.

This relationship allows for the synthesis of polymers with predictable chain lengths. Furthermore, because all polymer chains are initiated simultaneously and grow at a similar rate, the resulting polymers exhibit a very narrow molecular weight distribution, characterized by a low polydispersity index (Đ), often approaching a value of 1. nih.govquora.com This high degree of uniformity is crucial for applications where consistent material properties are required. nih.gov For instance, controlled anionic polymerization of styrene (B11656) using organolithium initiators can produce polymers with tailored molecular weights and dispersity values ranging from 1.16 to 2.47 by adjusting initiator feed rates. nih.gov

Table 1: Illustrative Control over Polystyrene Properties via Anionic Polymerization

| Parameter | Description | Typical Values | Impact |

|---|---|---|---|

| Monomer:Initiator Ratio | Molar ratio of monomer (e.g., styrene) to lithium-based initiator. | 100:1 to 10,000:1 | Directly controls the number-average molecular weight (Mn). |

| Polydispersity Index (Đ) | A measure of the uniformity of polymer chain lengths (Đ = Mw/Mn). | 1.01 - 1.20 | Low values indicate a narrow distribution, leading to sharply defined physical and mechanical properties. nih.govquora.com |

Development of Living Polymerization Systems

Anionic polymerizations initiated by lithium anilides can proceed via a "living" mechanism, a concept first demonstrated by Michael Szwarc. wikipedia.org In a living system, the propagating chain ends remain active indefinitely in the absence of terminating agents. researchgate.net This stability of the carbanionic chain end, stabilized by the lithium counterion, allows for the synthesis of complex polymer architectures. For example, the sequential addition of different monomers can be used to produce well-defined block copolymers. rsc.org The longevity of the living poly(2-vinylnaphthalene) anion in the presence of a lithium ion, for instance, is sufficient to allow for subsequent post-polymerization reactions. researchgate.net This "living" characteristic is a cornerstone of modern polymer synthesis, enabling the creation of materials with precisely engineered structures and properties. wikipedia.org

Impact of Lithium Counterions and Aggregation on Polymerization Kinetics

The kinetics and mechanism of anionic polymerization are significantly influenced by the state of the organolithium initiator and the propagating chain end in solution. wikipedia.org Lithium amides, including anilides, are known to form aggregates (such as dimers or larger oligomers) in non-polar hydrocarbon solvents. wikipedia.org The reactivity of these aggregates is generally lower than that of the monomeric species.

Table 2: Influence of Solvents and Additives on Lithium Amide Aggregation and Reactivity

| Condition | Solvent/Additive | Effect on Aggregation | Impact on Polymerization Rate | Reference |

|---|---|---|---|---|

| Base Solvent | Hydrocarbon (e.g., Hexane) | Promotes formation of higher-order aggregates (dimers, oligomers). | Generally slower initiation and propagation. | wikipedia.org |

| Polar Solvent | Tetrahydrofuran (B95107) (THF) | Tends to break down aggregates into dimers or monomers. | Typically increases the rate of polymerization. | wikipedia.org |

| Coordinating Additive | TMEDA | Deaggregates alkyllithiums; effect on lithium amides can vary. | Often increases reactivity by solvating the lithium cation. | wikipedia.org |

| Strongly Donating Ligand | HMPA (Hexamethylphosphoramide) | Can lead to a mixture of dimer/monomer aggregates in THF. | Increases reactivity, though not necessarily through deaggregation. | wikipedia.org |

In situ Polymerization Strategies for Advanced Materials

In situ polymerization, where a monomer is polymerized directly within a desired matrix or device, is a powerful strategy for fabricating advanced materials with enhanced interfacial compatibility. sioc-journal.cnrsc.org This technique is particularly relevant in the development of polymer electrolytes for lithium batteries. rsc.orgrsc.org Liquid precursors containing a monomer, initiator, and lithium salt can be introduced into a battery cell and then polymerized to form a solid or quasi-solid electrolyte in place. sioc-journal.cnqianggroup.com This process ensures intimate contact between the electrolyte and the electrodes, reducing interfacial resistance. rsc.org

Strategies involving the in situ polymerization of aniline and its derivatives have been explored to create conductive polymer composites. acs.orgresearchgate.net For example, polyaniline can be synthesized via chemical oxidation directly onto a substrate like graphene to form a composite material with high conductivity. researchgate.net While these systems often use oxidative polymerization, the principles of in situ formation can be extended to anionic systems. An in situ anionic polymerization initiated by a lithium anilide derivative could be envisioned to create functional, nitrogen-containing polymer networks for applications in electronics and energy storage. google.comosti.gov

Functionalization of Polymers via Anilide Intermediates

The anilide group serves as a versatile functional handle for the post-polymerization modification of materials. mdpi.com Polymers can be synthesized with pendant anilide groups, or these groups can be generated on an existing polymer backbone. These anilide intermediates are susceptible to a variety of chemical transformations. For instance, anilides are known to direct selective C-H functionalization at the para position of the aromatic ring, allowing for the introduction of iodo, bromo, chloro, and other groups. researchgate.net

Furthermore, the amide linkage itself can be a site for further reactions. An alternative approach involves creating polymers with reactive groups, such as activated esters, which can then react with amino-functionalized molecules in a post-polymerization modification step to form stable amide bonds. mdpi.com This method allows for the attachment of a wide range of functional molecules, including those with biological activity. mdpi.comrsc.org The ability to use anilide intermediates for subsequent chemical modification opens pathways to creating highly functional and specialized polymers tailored for specific applications. mdpi.com

Q & A

Basic: What key physicochemical properties of aniline are critical for designing organic synthesis protocols?

Aniline's reactivity in synthesis is influenced by its slight water solubility (0.34 g/100 mL at 20°C), high miscibility with organic solvents, and nucleophilic aromatic substitution propensity due to the electron-donating -NH₂ group. Its volatility (vapor pressure: 0.6 mmHg at 25°C) necessitates controlled environments to prevent evaporation during reactions. For reproducible results, ensure purity (>99%) via GC-MS or HPLC, as impurities like nitrobenzene can alter reaction kinetics .

Advanced: How can Box-Behnken experimental design optimize photocatalytic degradation of aniline using MnFe₂O₄/Zn₂SiO₄ catalysts?

Box-Behnken design (BBD) minimizes experiments while modeling interactions between variables (e.g., pH, catalyst dose, irradiation time). For example, a 4-variable BBD with 27 trials identified pH 7.5 and 0.8 g/L catalyst as optimal for 92% aniline degradation under solar simulation. Use Minitab or Design-Expert for ANOVA to validate model significance (p < 0.05) and Pareto charts to prioritize variables. This method reduces resource use compared to one-factor-at-a-time approaches .

Basic: How do substituents affect the basicity of aniline derivatives, and what methods quantify these effects?

Electron-withdrawing groups (e.g., -NO₂, -CF₃) reduce basicity by destabilizing the protonated form via resonance/inductive effects. For example, p-nitroaniline (pKₐ ≈ 1.0) is far less basic than p-methylaniline (pKₐ ≈ 5.2). Use potentiometric titration or UV-Vis spectroscopy to measure pKₐ, ensuring ionic strength (0.1 M NaCl) and temperature (25°C) are controlled. Computational methods like DFT can predict trends by analyzing charge distribution .

Advanced: How do multireference computational methods resolve discrepancies in aniline’s photodissociation dynamics?

Conflicting experimental data on aniline’s excited-state pathways (e.g., 1πσ* vs. 1ππ* states) are addressed using CASSCF and XMCQDPT2 to model conical intersections. For example, CASSCF(12,11)/6-31G* calculations revealed NH₂ torsion mediates nonradiative decay, aligning with ultrafast spectroscopy results. Validate models by comparing simulated UV-Vis spectra with time-resolved photoelectron imaging data .

Advanced: How can contradictory reports on bacterial aniline degradation efficiency be resolved?

Strains like Pseudomonas putida show reduced efficiency at high aniline concentrations (>500 ppm) due to substrate inhibition of aniline dioxygenase. Address this via:

- Gene overexpression : Clone tdnQ and tdnA1A2 operons into E. coli for enhanced enzyme production.

- Immobilization : Encapsulate cells in alginate beads to mitigate toxicity.

- Metagenomic analysis : Identify consortia with complementary degradation pathways (e.g., Rhodococcus spp. for chloroaniline). Monitor degradation via HPLC-UV and qPCR for gene expression .

Basic: What protocols ensure reproducibility in synthesizing polyurethane precursors from aniline?

Standardize nitrobenzene hydrogenation using H₂ (5 bar), Raney Ni (2% wt), and ethanol solvent at 100°C. Monitor conversion via FTIR (disappearance of NO₂ peaks at 1520 cm⁻¹). For urethane prepolymers, react aniline with phosgene (1:1 molar ratio) in dry THF under N₂, followed by purification via vacuum distillation .

Advanced: What methodological rigor is required for comparable LCAs of lithium-ion battery technologies?

To ensure consistency:

- System boundaries : Include mining, processing, and recycling stages.

- Allocation : Use mass/energy-based partitioning for co-products (e.g., Li vs. Co recovery).

- Energy mix : Adjust data for regional grids (e.g., 60% coal in China vs. 80% hydro in Chile).

- Uncertainty analysis : Apply Monte Carlo simulations to sensitivity factors like brine evaporation rates. Tools like SimaPro or OpenLCA standardize ISO 14040/44 compliance .

Advanced: How do substituent effects on aniline’s nonlinear optical (NLO) properties guide material design?

Electron-donating groups (e.g., -OCH₃) enhance NLO response by increasing polarizability. For instance, hyper-Rayleigh scattering shows p-methoxyaniline has a β value 3× higher than aniline. Use CAM-B3LYP/6-311++G** to compute first hyperpolarizability (β), validated by EFISH (Electric-Field-Induced Second Harmonic) experiments. Applications include designing push-pull chromophores for electro-optic polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.